molecular formula C18H14AsN B15482742 Phenarsazine, 5,10-dihydro-10-phenyl- CAS No. 26037-41-2

Phenarsazine, 5,10-dihydro-10-phenyl-

Cat. No.: B15482742
CAS No.: 26037-41-2
M. Wt: 319.2 g/mol
InChI Key: AXGWBUHYGHXWMS-UHFFFAOYSA-N
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Description

Phenarsazine derivatives are heterocyclic compounds containing arsenic, nitrogen, and carbon in a fused bicyclic structure. The compound 5,10-dihydro-10-phenyl-phenarsazine is a substituted phenarsazine where the 10-position is occupied by a phenyl group. For example:

  • 10-Chloro-5,10-dihydrophenarsazine (Adamsite, DM): A well-studied derivative with chlorine at the 10-position, historically used as a chemical warfare agent due to its irritant and vomiting effects .
  • 10,10′-Oxybis(5,10-dihydrophenarsazine): A dimeric compound linked by an oxygen bridge at the 10-positions, synthesized via hydrolysis of 10-chloro derivatives .

The phenyl substitution at the 10-position likely alters electronic and steric properties compared to smaller substituents like chlorine or sulfur-based groups, influencing reactivity and biological activity.

Properties

CAS No.

26037-41-2

Molecular Formula

C18H14AsN

Molecular Weight

319.2 g/mol

IUPAC Name

10-phenyl-5H-phenarsazinine

InChI

InChI=1S/C18H14AsN/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,20H

InChI Key

AXGWBUHYGHXWMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As]2C3=CC=CC=C3NC4=CC=CC=C42

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with 10-Substituents

Key derivatives and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
5,10-Dihydro-10-phenyl-phenarsazine Phenyl (C₆H₅) C₁₈H₁₄AsN Limited data; inferred stability from phenyl group’s electron-donating effects. N/A
10-Chloro-5,10-dihydrophenarsazine (Adamsite) Chlorine (Cl) C₁₂H₉AsClN Irritant, vomiting agent; fungicidal/bactericidal activity .
10-Butylthio-5,10-dihydrophenarsazine Butylthio (S-C₄H₉) C₁₆H₁₇AsNS Broad-spectrum antifungal/antibacterial activity .
10,10′-Oxybis(5,10-dihydrophenarsazine) Oxygen bridge As₂C₂₄H₁₈N₂O Antifouling agent; synthesized via hydrolysis of chloro derivatives .

Key Observations :

  • Electronic Effects : Chlorine (electron-withdrawing) vs. phenyl (electron-donating) substituents modulate arsenic’s electrophilicity, affecting reactivity in nucleophilic substitutions .
  • Biological Activity : Sulfur- and oxygen-linked derivatives exhibit antifungal/antibacterial properties, whereas chlorine derivatives are more toxicologically potent .

Comparison with Phenazine Derivatives

Phenazines, which lack arsenic but share a similar bicyclic structure, provide a useful contrast:

Compound Name Structure Molecular Formula Key Differences from Phenarsazine Derivatives
5,10-Diphenyl-5,10-dihydrophenazine Two phenyl groups C₂₄H₁₈N₂ Higher stability due to absence of arsenic; used in organic electronics .
Phenarsazine, 5,10-dihydro-10-phenyl- Arsenic-containing C₁₈H₁₄AsN Arsenic confers potential redox activity and toxicity .

Notable Contrasts:

  • Toxicity : Arsenic-containing phenarsazines are regulated under chemical weapon conventions (e.g., Adamsite in EU Regulation 2023/2616) , whereas phenazines have industrial applications.
  • Applications : Phenarsazines are explored for antifouling coatings , while phenazines are used in materials science .

Q & A

Q. What are the key structural features of 5,10-dihydro-10-phenylphenarsazine derivatives, and how do they influence reactivity?

The core structure consists of a phenarsazine ring system with a phenyl substituent at the 10-position and a dihydro configuration (As in a trivalent state). This planar heterocyclic system allows for π-π interactions and redox activity, particularly at the arsenic center. Reactivity is modulated by substituents at the 10-position; for example, electron-withdrawing groups (e.g., chloro) enhance electrophilic substitution at the aromatic ring, while phenyl groups stabilize the arsenic center via steric and electronic effects . Structural confirmation relies on X-ray crystallography (e.g., CCDC 2209381 for related phenothiazine derivatives) and NMR to track As coordination changes .

Q. What synthetic routes are commonly employed to prepare 5,10-dihydro-10-phenylphenarsazine derivatives?

A standard method involves reacting 10-chloro-5,10-dihydrophenarsazine (Adamsite precursor) with nucleophiles like thiols or amines in aprotic solvents (e.g., acetone or pyridine). For example, 10-arylthio derivatives are synthesized by substituting the chloro group with arylthiols under reflux conditions . Grignard reagents can also introduce alkyl/aryl groups at the arsenic center. Reaction progress is monitored via TLC, and purification often requires recrystallization or column chromatography .

Q. How can researchers confirm the purity and identity of synthesized phenarsazine derivatives?

Purity is assessed via melting point analysis, HPLC, or GC-MS. Structural identity is verified using FT-IR (for As-Cl or As-S bonds), 1^1H/13^{13}C NMR (for substituent integration), and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction provides definitive confirmation of molecular geometry .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact the biological activity of phenarsazine derivatives?

Substituents at the 10-position (e.g., phenyl vs. alkylthio) modulate antifungal and antibacterial activity. For instance, 10-arylthio derivatives exhibit broad-spectrum activity against Trichophyton asteroides and Candida albicans due to enhanced lipophilicity and membrane penetration. Electron-deficient substituents (e.g., nitro groups) increase oxidative stress in microbial cells via arsenic-mediated redox cycling . Structure-activity relationships (SAR) are established using MIC assays and computational docking studies .

Q. What analytical challenges arise in quantifying trace phenarsazine derivatives, and how can they be addressed?

Micro-quantity analysis is complicated by arsenic’s low natural abundance and interference from matrix components. Methods include:

  • Spectrophotometry : Using chelating agents (e.g., dithiols) to form colored As complexes detectable at 500–600 nm.
  • Electrochemical techniques : Differential pulse voltammetry (DPV) to exploit As(III)/As(V) redox peaks.
  • ICP-MS : For ultra-trace detection (ppb levels) with isotopic dilution to correct for matrix effects . Validation requires spiked recovery experiments and cross-method calibration .

Q. How do solvent and temperature conditions influence the stability of phenarsazine derivatives during synthesis?

Polar aprotic solvents (e.g., DMF, pyridine) stabilize intermediates by coordinating to arsenic, preventing oxidation. Elevated temperatures (>100°C) accelerate chloro-substitution but risk As oxidation to pentavalent states, detectable via 75^{75}As NMR. Degradation pathways (e.g., hydrolysis of As-Cl bonds) are mitigated by anhydrous conditions and inert atmospheres .

Q. What mechanistic insights explain the antifouling properties of phenarsazine oxide derivatives?

Phenarsazine oxide disrupts biofilm formation in marine organisms by inhibiting bacterial quorum sensing (QS) pathways. The arsenic center interacts with LuxR-type transcriptional regulators, blocking autoinducer binding. Electrochemical studies show that oxide derivatives generate reactive oxygen species (ROS) under UV light, enhancing biofilm eradication .

Methodological Notes

  • Contradictions in Data : and report conflicting yields for 10-arylthio derivatives (70–85% vs. 50–60%), likely due to solvent purity or reaction scale. Reproducibility requires strict control of moisture and oxygen levels.
  • Advanced Techniques : For redox studies, cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile) reveals As(III)/As(V) transitions, while EPR spectroscopy detects radical intermediates during biological activity .

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